2-Chloro-5-fluoropyridine-4-boronic acid 2-Chloro-5-fluoropyridine-4-boronic acid
Brand Name: Vulcanchem
CAS No.: 951677-47-7
VCID: VC21212345
InChI: InChI=1S/C5H4BClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H
SMILES: B(C1=CC(=NC=C1F)Cl)(O)O
Molecular Formula: C5H4BClFNO2
Molecular Weight: 175.35 g/mol

2-Chloro-5-fluoropyridine-4-boronic acid

CAS No.: 951677-47-7

Cat. No.: VC21212345

Molecular Formula: C5H4BClFNO2

Molecular Weight: 175.35 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-fluoropyridine-4-boronic acid - 951677-47-7

Specification

CAS No. 951677-47-7
Molecular Formula C5H4BClFNO2
Molecular Weight 175.35 g/mol
IUPAC Name (2-chloro-5-fluoropyridin-4-yl)boronic acid
Standard InChI InChI=1S/C5H4BClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H
Standard InChI Key JJHRCHRHBBOCGY-UHFFFAOYSA-N
SMILES B(C1=CC(=NC=C1F)Cl)(O)O
Canonical SMILES B(C1=CC(=NC=C1F)Cl)(O)O

Introduction

Chemical Properties and Structure

Structural Characteristics

2-Chloro-5-fluoropyridine-4-boronic acid consists of a pyridine core with three key substituents: a chlorine atom at position 2, a fluorine atom at position 5, and a boronic acid group (-B(OH)₂) at position 4. This arrangement creates a molecule with distinct electronic properties and reactivity patterns influenced by both the electron-withdrawing halogens and the Lewis acidic boronic acid group.

Molecular Identification

The compound is precisely identified through several chemical descriptors, which are essential for its accurate classification and use in research settings.

Identifier TypeValue
CAS Number951677-47-7
MDL NumberMFCD04972404
Molecular FormulaC₅H₄BClFNO₂
Molecular Weight175.35 g/mol

Physical Properties

General Physical Characteristics

2-Chloro-5-fluoropyridine-4-boronic acid exhibits specific physical properties that are important for handling, purification, and application in various synthetic procedures. Understanding these properties is crucial for researchers working with this compound.

PropertyValue
AppearanceTypically a crystalline solid
Minimum Purity Specification97%
Boiling Point334.417°C
Flash Point156.05°C
Density1.511 g/cm³
Refractive Index1.533

Solubility Characteristics

Applications in Chemical Synthesis

Cross-Coupling Reactions

One of the most significant applications of 2-Chloro-5-fluoropyridine-4-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic acid moiety and various organic halides or triflates, allowing for the construction of complex molecular frameworks.

Building Block in Organic Synthesis

As a functionalized heterocycle, this compound serves as a versatile building block for synthesizing more complex molecules. The boronic acid group provides a reactive handle for various transformations, while the pyridine core and halogen substituents contribute to the electronic and structural diversity of the resulting products.

Applications in Pharmaceutical Research

Structure-Activity Relationships

The presence of halogens (chlorine and fluorine) on the pyridine ring can significantly influence the binding interactions of molecules with biological targets. These substituents can affect lipophilicity, metabolic stability, and binding affinity, making halogenated boronic acids valuable starting materials for medicinal chemistry programs aiming to optimize lead compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator